Tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H21N3O2 . It has a molecular weight of 287.36 . The compound is typically stored at temperatures between 2-8°C and appears as a yellow to brown solid .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate is 1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-7-5-4-6-13(14)12-17/h4-7H,8-11H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate is a yellow to brown solid . It has a molecular weight of 287.36 and a molecular formula of C16H21N3O2 . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Characterization : A study by Sanjeevarayappa et al. (2015) describes the synthesis and characterization of a similar compound, highlighting its crystallization and molecular interactions, which are crucial for understanding its potential applications in chemical and pharmaceutical research (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis : Gumireddy et al. (2021) focused on a sterically congested piperazine derivative, providing insights into its novel chemistry and the pharmacologically useful core it generates, which is significant for drug development (Gumireddy et al., 2021).
X-ray Analysis and DFT Calculations : Yang et al. (2021) conducted a study involving single crystal X-ray analysis and density functional theory (DFT) calculations, revealing the stability of molecular structure and conformations, important for understanding the compound's reactivity and potential applications (Yang et al., 2021).
Anticorrosive Properties : Praveen et al. (2021) investigated a novel heterocyclic compound's anticorrosive activity on carbon steel, demonstrating the compound's potential in corrosion inhibition, which is relevant in materials science and engineering (Praveen et al., 2021).
Chiral Deprotonation in Medicinal Chemistry : A study by McDermott et al. (2008) on the asymmetric deprotonation of a piperazine provides insights into its application in synthesizing molecules of medicinal interest (McDermott et al., 2008).
Catalytic Activity in Polymer Chemistry : Mennenga et al. (2015) synthesized and analyzed poly(methacryloyl-4-(dialkylamino)pyridine) derivatives, assessing their catalytic activity, which is essential in polymer and catalysis research (Mennenga et al., 2015).
Safety And Hazards
The compound is associated with certain hazards. The safety information includes pictograms such as the exclamation mark and signal words like "Warning" . Hazard statements include H302, and precautionary statements include P280; P305+P351+P338 . For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) .
properties
IUPAC Name |
tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-7-5-4-6-13(14)12-17/h4-7H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDBLJCXZXMUEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593357 | |
Record name | tert-Butyl 4-(2-cyanophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate | |
CAS RN |
179250-25-0 | |
Record name | tert-Butyl 4-(2-cyanophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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